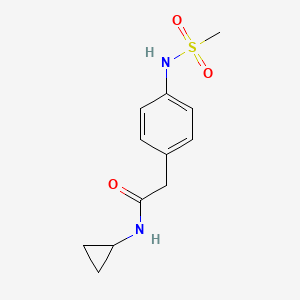![molecular formula C19H22N2O3S B6542965 N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide CAS No. 1070962-47-8](/img/structure/B6542965.png)
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a cyclopropyl group, a phenylethanesulfonamido moiety, and an acetamide linkage, which collectively contribute to its distinctive chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, thereby exhibiting antimicrobial and anticancer activities . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide: Known for its antimicrobial properties.
N-arylacetamides: Exhibit a range of biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-cyclopropyl-2-[4-(2-phenylethanesulfonamido)phenyl]acetamide stands out due to its unique combination of a cyclopropyl group and a phenylethanesulfonamido moiety, which contribute to its distinct chemical behavior and potential applications. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(2-phenylethylsulfonylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(20-17-10-11-17)14-16-6-8-18(9-7-16)21-25(23,24)13-12-15-4-2-1-3-5-15/h1-9,17,21H,10-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUNFBOROQMZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)
![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)
![N-cyclopropyl-2-[4-(2,5-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542924.png)

![N-cyclopropyl-2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542926.png)
![N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6542934.png)
![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)
![N-cyclopropyl-2-[4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542958.png)
![N-cyclopropyl-2-[4-(propane-2-sulfonamido)phenyl]acetamide](/img/structure/B6542971.png)
![N-cyclopropyl-2-[4-(4-methoxy-3,5-dimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542977.png)
![N-[4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B6542982.png)
